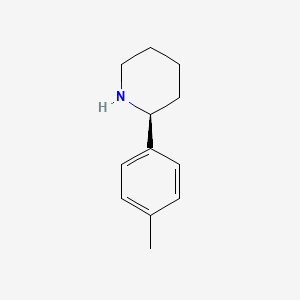

(2S)-2-(4-methylphenyl)piperidine

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(4-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPQNRTPBUGIW-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of (2S)-2-(4-methylphenyl)piperidine

This guide provides a comprehensive overview of the synthesis and characterization of the chiral piperidine derivative, (2S)-2-(4-methylphenyl)piperidine. This compound is of significant interest to researchers and professionals in drug development due to the prevalence of the 2-arylpiperidine scaffold in a wide range of biologically active molecules and natural products. The precise control of stereochemistry at the C2 position is often paramount for achieving desired pharmacological activity.[1] This document details a robust method for the enantioselective synthesis of the (S)-enantiomer and the analytical techniques for its thorough characterization.

I. Strategic Approach to Enantioselective Synthesis

The synthesis of enantiomerically pure 2-substituted piperidines can be approached through various methodologies, including chiral pool synthesis, resolution of racemic mixtures, and asymmetric synthesis.[2] For the preparation of (2S)-2-(4-methylphenyl)piperidine, asymmetric hydrogenation of a corresponding pyridinium salt presents a highly efficient and atom-economical strategy. This method allows for the direct formation of the chiral center with excellent enantiocontrol.[1][3]

The chosen synthetic route involves the preparation of an N-benzyl-2-(4-methylphenyl)pyridinium salt, followed by iridium-catalyzed asymmetric hydrogenation to yield the desired (S)-enantiomer of N-benzyl-2-(4-methylphenyl)piperidine. Subsequent deprotection of the benzyl group affords the target compound.

II. Synthesis of (2S)-2-(4-methylphenyl)piperidine

This section outlines the detailed, step-by-step protocol for the synthesis of (2S)-2-(4-methylphenyl)piperidine, commencing with the formation of the pyridinium salt precursor.

A. Synthesis of N-benzyl-2-(4-methylphenyl)pyridinium bromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagent: To the stirred solution, add benzyl bromide (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours.

-

Work-up and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the N-benzyl-2-(4-methylphenyl)pyridinium bromide salt.

B. Asymmetric Hydrogenation and Deprotection

The following protocol is adapted from established methods for the asymmetric hydrogenation of pyridinium salts.[1][3]

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%). Add anhydrous, degassed tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Reaction Mixture: In a separate vial, dissolve the N-benzyl-2-(4-methylphenyl)pyridinium bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium iodide (TBAI, 0.2 eq) in a mixture of THF and methanol.

-

Hydrogenation: Transfer the substrate solution to the catalyst solution in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

-

Work-up: After cooling and carefully venting the autoclave, the reaction mixture is filtered through a pad of Celite® and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

-

Deprotection: The N-benzyl protecting group is removed by hydrogenolysis. The purified N-benzyl-2-(4-methylphenyl)piperidine is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature for 24 hours.

-

Final Isolation: The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield (2S)-2-(4-methylphenyl)piperidine.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for (2S)-2-(4-methylphenyl)piperidine.

III. Characterization of (2S)-2-(4-methylphenyl)piperidine

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the structure of the final product. Below are the predicted ¹H and ¹³C NMR chemical shifts for (2S)-2-(4-methylphenyl)piperidine. These predictions are based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for (2S)-2-(4-methylphenyl)piperidine

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Aromatic-H | 7.10-7.25 | m | 4H |

| Piperidine-H2 | 3.50-3.60 | dd | 1H |

| Piperidine-H6eq | 3.05-3.15 | dt | 1H |

| Piperidine-H6ax | 2.60-2.70 | q | 1H |

| Methyl-H | 2.30 | s | 3H |

| Piperidine-H3, H4, H5 | 1.50-2.00 | m | 6H |

| NH | 1.40-1.60 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Aromatic-C (quaternary) | 140-142 | C-Ar | |

| Aromatic-C (quaternary) | 135-137 | C-Ar | |

| Aromatic-CH | 129-130 | C-Ar | |

| Aromatic-CH | 126-127 | C-Ar | |

| Piperidine-C2 | 59-61 | C2 | |

| Piperidine-C6 | 46-48 | C6 | |

| Piperidine-C3 | 35-37 | C3 | |

| Piperidine-C4 | 25-27 | C4 | |

| Piperidine-C5 | 24-26 | C5 | |

| Methyl-C | 20-22 | CH₃ |

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the synthesized (2S)-2-(4-methylphenyl)piperidine. A systematic approach to method development is crucial for achieving optimal separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as a column with a cellulose or amylose derivative. These are known for their broad applicability in separating chiral amines.[4][5]

-

Mobile Phase Screening:

-

Normal Phase: A mixture of hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine, 0.1%) is a common starting point. Vary the ratio of hexane to isopropanol to optimize retention and resolution.

-

Reversed Phase: A mixture of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) can also be effective.

-

-

Optimization:

-

Temperature: Adjusting the column temperature can significantly impact selectivity and resolution.[6]

-

Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

-

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and a racemic standard of 2-(4-methylphenyl)piperidine to identify the retention times of both enantiomers and calculate the enantiomeric excess of the synthesized product.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of (2S)-2-(4-methylphenyl)piperidine.

IV. Conclusion

This technical guide provides a detailed and scientifically grounded framework for the enantioselective synthesis and comprehensive characterization of (2S)-2-(4-methylphenyl)piperidine. The presented asymmetric hydrogenation protocol offers a reliable and efficient route to this valuable chiral building block. The outlined characterization methodologies, including NMR spectroscopy and chiral HPLC, ensure the unambiguous confirmation of the product's structure, purity, and enantiomeric integrity. This information is intended to empower researchers and drug development professionals in their pursuit of novel therapeutics incorporating the 2-arylpiperidine motif.

V. References

-

1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

-

Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

-

Perera, D., & Kovár, T. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

-

Sýkora, D., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

chiral columns. HPLC.eu. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-(4-methylphenyl)piperidine

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a detailed exploration of (2S)-2-(4-methylphenyl)piperidine, a substituted piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic profiles.[1][2] This document is structured to not only present the known characteristics of this specific molecule but also to serve as a practical handbook for the experimental determination of its key physicochemical parameters. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, critical components of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework that underpins modern scientific inquiry.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. (2S)-2-(4-methylphenyl)piperidine possesses the molecular formula C12H17N.[3] Its structure, featuring a chiral center at the 2-position of the piperidine ring, necessitates the use of stereospecific analytical techniques for complete characterization.

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure and purity of (2S)-2-(4-methylphenyl)piperidine.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2S)-2-(4-methylphenyl)piperidine, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the protons on the piperidine ring, and the methyl group protons.[4] The protons on the piperidine ring will likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.[4] The chemical shifts and coupling constants provide insights into the conformation of the piperidine ring.[5][6]

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and methyl carbons.[5][7]

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8][9]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of (2S)-2-(4-methylphenyl)piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts and may be used to resolve overlapping signals.[4]

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and confirm the molecular structure.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[10]

-

Electron Ionization (EI-MS): This technique typically provides a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the molecular structure, with common cleavages occurring at the bonds adjacent to the nitrogen atom (alpha-cleavage) in the piperidine ring.[10]

-

Electrospray Ionization (ESI-MS): This softer ionization technique is particularly useful for obtaining the protonated molecule [M+H]⁺, which gives a clear indication of the molecular weight.[10][11] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information through collision-induced dissociation (CID) experiments.[12][13]

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of (2S)-2-(4-methylphenyl)piperidine in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (ESI-MS): Introduce the sample into the ESI source of a mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.[11]

-

Data Acquisition (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to obtain the MS/MS spectrum.[11]

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular weight and propose fragmentation pathways consistent with the structure of (2S)-2-(4-methylphenyl)piperidine.[10]

Chiral Purity

Given the stereocenter at the 2-position, determining the enantiomeric purity of (2S)-2-(4-methylphenyl)piperidine is critical.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. The compound is passed through a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.

-

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric complexes that have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of (2S)-2-(4-methylphenyl)piperidine and provide robust protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[14] Pure compounds typically have a sharp melting point range of 1-2°C.[15]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample of (2S)-2-(4-methylphenyl)piperidine is a fine, dry powder.[16] If necessary, grind the crystals using a mortar and pestle.[15]

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[15][17]

-

Measurement: Place the capillary tube in a melting point apparatus.[18]

-

Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15][17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting).[17] This range is the melting point.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[19] It is a key indicator of the volatility of a compound.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup: Place a small amount of liquid (2S)-2-(4-methylphenyl)piperidine into a small test tube. Invert a sealed capillary tube and place it inside the test tube. Attach the test tube to a thermometer.[20]

-

Heating: Immerse the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[20] Heat the side arm of the Thiele tube gently with a microburner.[21]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[21] Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[20][21]

Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.[22][23] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[22]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of (2S)-2-(4-methylphenyl)piperidine to a known volume of purified water (or a relevant buffer solution) in a sealed flask.[23]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

-

Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For an amine like (2S)-2-(4-methylphenyl)piperidine, the pKa refers to the equilibrium constant for the dissociation of its protonated form. The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of (2S)-2-(4-methylphenyl)piperidine of known concentration in water or a co-solvent system if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.[24]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic base, the pKa is the pH at the half-equivalence point.[24]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.[25][26]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

-

Sample Preparation: Prepare solutions of (2S)-2-(4-methylphenyl)piperidine of the same concentration in each of the buffer solutions.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[25][26]

Data Summary and Visualization

The effective communication of scientific data is paramount. The following tables provide a template for summarizing the physicochemical properties of (2S)-2-(4-methylphenyl)piperidine.

Table 1: Molecular and Spectroscopic Data for (2S)-2-(4-methylphenyl)piperidine

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Predicted values would be inserted here |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Predicted values would be inserted here |

| High-Resolution Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ would be inserted here |

Table 2: Physicochemical Properties of (2S)-2-(4-methylphenyl)piperidine

| Property | Experimental Value | Method of Determination |

| Melting Point (°C) | To be determined | Capillary Method |

| Boiling Point (°C) | To be determined | Micro Boiling Point (Thiele Tube) |

| Aqueous Solubility (mg/mL at 25°C) | To be determined | Shake-Flask Method |

| pKa (at 25°C) | To be determined | Potentiometric Titration |

| logP (Octanol/Water) | To be determined | Shake-Flask Method |

Logical Relationships and Workflows

Visualizing experimental workflows can enhance understanding and reproducibility. The following diagrams, rendered in DOT language, illustrate the logical flow of the characterization process.

Caption: Overall workflow for the synthesis and characterization of (2S)-2-(4-methylphenyl)piperidine.

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Concluding Remarks

The comprehensive physicochemical characterization of (2S)-2-(4-methylphenyl)piperidine is a critical endeavor for its potential development as a pharmacological agent. This guide has outlined the essential properties to be determined and has provided detailed, field-proven protocols for their measurement. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data that will form the foundation for further preclinical and clinical investigations. The principles and techniques described herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).

- High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).

- Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. (1988, October).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).

- DETERMINATION OF MELTING POINTS. (n.d.).

- Measuring the Melting Point - Westlab. (2023, May 8).

- Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.).

- Experiment C33: Determination of pKa by Half Titration. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).

- Determination of Melting Point Lab - My Life Science Career. (2025, September 18).

- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).

- Determination of a Boiling Point - Experiment - Vernier. (n.d.).

- Determination of boiling point. (n.d.).

- Determination of solubility: A laboratory experiment | Journal of Chemical Education. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.).

- Solubility - Wikipedia. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Determination of Solubility by Gravimetric Method. (n.d.).

- Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. (n.d.).

- Piperidine - Wikipedia. (n.d.).

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed. (2009, May 28).

- (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate | C9H17NO2 | CID 15697773 - PubChem. (n.d.).

- Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl) - Benchchem. (n.d.).

- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16).

- WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines. (n.d.).

- Piperidine Synthesis. - DTIC. (2025, June 4).

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - CORE. (n.d.).

- 2-(4-methylphenyl)piperidine (C12H17N) - PubChemLite. (n.d.).

- Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF - ResearchGate. (n.d.).

- A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - ResearchGate. (2022, July 18).

- Analgesic activity of alkyl piperidine derivatives. (n.d.).

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (n.d.).

- 2-Methylpiperidine - the NIST WebBook. (n.d.).

- 2-(4-METHYLPHENYL)PIPERIDINE — Chemical Substance Information - NextSDS. (n.d.).

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. PubChemLite - 2-(4-methylphenyl)piperidine (C12H17N) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. athabascau.ca [athabascau.ca]

- 15. ursinus.edu [ursinus.edu]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]

- 19. iunajaf.edu.iq [iunajaf.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. Solubility - Wikipedia [en.wikipedia.org]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. pennwest.edu [pennwest.edu]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ulm.edu [ulm.edu]

A Technical Guide to the Structural Elucidation of (2S)-2-(4-methylphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Precise structural and stereochemical assignment is paramount, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technically-focused workflow for the complete structural elucidation of a specific chiral example, (2S)-2-(4-methylphenyl)piperidine. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, from foundational spectroscopic methods (NMR, MS) to definitive stereochemical assignments using chiroptical and crystallographic methods. This document serves as a practical blueprint for researchers engaged in the synthesis and characterization of novel chiral molecules.

Introduction: The Imperative of Unambiguous Characterization

The piperidine ring is a cornerstone of synthetic and medicinal chemistry.[1][2] When substituted at the 2-position with an aryl group, a stereocenter is created, giving rise to enantiomers. The biological activity of such compounds is critically dependent on the precise three-dimensional arrangement of these substituents. Therefore, a rigorous and multi-faceted analytical approach is not merely academic but a prerequisite for any meaningful drug development program.

This guide will use (2S)-2-(4-methylphenyl)piperidine as a case study to illustrate a self-validating system of analysis. The workflow is designed to first confirm the molecular formula and atomic connectivity (primary structure) and then to unequivocally determine the absolute configuration of the stereocenter (tertiary structure).

Foundational Analysis: Confirming Connectivity and Formula

Before interrogating the stereochemistry, the fundamental identity of the compound must be confirmed. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A plausible synthetic route, such as the asymmetric reduction of a corresponding pyridine precursor or a diastereoselective cyclization, is assumed to have been performed to yield the target compound.[2][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first step, providing an exact mass that can be used to determine the molecular formula.

-

Expected Result: For C₁₂H₁₇N, the expected monoisotopic mass is 175.1361 g/mol . An observed mass within a narrow tolerance (e.g., ±5 ppm) provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[4] For (2S)-2-(4-methylphenyl)piperidine, a suite of experiments is required for full assignment.

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

2D NMR (COSY & HSQC): These experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-methylphenyl)piperidine

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key ¹H-¹H COSY Correlations |

| C2 | ~60-65 | ~3.5-4.0 (dd) | H3 (ax), H3 (eq) |

| C3 | ~25-30 | ~1.5-2.0 (m) | H2, H4 (ax), H4 (eq) |

| C4 | ~24-28 | ~1.4-1.9 (m) | H3 (ax), H3 (eq), H5 (ax), H5 (eq) |

| C5 | ~25-30 | ~1.4-1.9 (m) | H4 (ax), H4 (eq), H6 (ax), H6 (eq) |

| C6 | ~46-50 | ~2.6-3.1 (m) | H5 (ax), H5 (eq) |

| C1' (Aryl) | ~140-145 | - | - |

| C2'/C6' (Aryl) | ~128-130 | ~7.1-7.3 (d) | H3'/H5' |

| C3'/C5' (Aryl) | ~126-128 | ~7.0-7.2 (d) | H2'/H6' |

| C4' (Aryl) | ~135-140 | - | - |

| CH₃ (Aryl) | ~20-22 | ~2.3 (s) | - |

| NH | - | ~1.5-2.5 (br s) | - |

Note: Predicted shifts are estimates based on typical values for similar structures.[5][6][7] Actual values will vary based on solvent and other experimental conditions. The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial relationships.

The workflow for NMR assignment, visualized below, demonstrates how these experiments are interconnected to build a complete picture of the molecule's scaffold.

Caption: Workflow for absolute configuration assignment using VCD.

Single Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. [8][9][10]

-

Trustworthiness: This technique is considered the "gold standard" because it generates a direct, high-resolution image of the molecule's electron density in the solid state. For chiral molecules in a non-centrosymmetric space group, specialized data collection and refinement (e.g., calculation of the Flack parameter) can determine the absolute configuration with very high confidence. [10]* Insights: Beyond absolute configuration, a crystal structure provides invaluable data on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat), which is often stabilized in a chair conformation for simple piperidine derivatives. [8][11]

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An experiment like APT or DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment to identify proton-proton couplings.

-

HSQC Acquisition: Acquire a gradient-selected HSQC experiment to correlate proton signals with their directly attached carbons.

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to walk through the spin systems to assign all signals as outlined in Table 1.

Protocol: Single Crystal X-ray Crystallography

-

Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling. A variety of solvents should be screened.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in the cold stream (typically 100 K) of a diffractometer. Collect a full sphere of diffraction data using either Mo or Cu radiation.

-

Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule. Refine the model against the experimental data.

-

Absolute Structure Determination: If the crystal is in a non-centrosymmetric space group, refine the Flack parameter. A value close to 0 for the known enantiomer confirms the absolute configuration.

-

Validation: The final structure should be validated using software like CheckCIF to ensure the model is chemically and crystallographically sound.

Conclusion: An Integrated and Self-Validating Approach

References

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Piperidine Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Piperidine, a six-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its sp3-hybridized structure provides optimal conformational flexibility, allowing derivatives to interact selectively with diverse biological targets. As a Senior Application Scientist, I have structured this technical guide to move beyond descriptive chemistry, diving deep into the mechanistic causality that dictates the efficacy of novel piperidine derivatives. Furthermore, this guide establishes self-validating experimental protocols to ensure scientific integrity during biological evaluation.

Mechanistic Rationale: The Piperidine Scaffold

The intrinsic biological value of the piperidine ring lies in its physicochemical properties. The basicity of the piperidine nitrogen (pKa ~11) ensures protonation at physiological pH, facilitating strong electrostatic and hydrogen-bonding interactions with target protein residues[1]. Furthermore, the saturated nature of the ring allows for the precise spatial arrangement of substituents (axial vs. equatorial), which is critical for stereoselective receptor binding and minimizing off-target toxicity[1].

Neurodegenerative Therapeutics: Acetylcholinesterase (AChE) Inhibition

A primary application of piperidine derivatives is the management of Alzheimer's disease via 2[2]. The AChE enzyme possesses a narrow gorge with two key binding regions: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance.

Mechanistic Causality: Donepezil, a benchmark piperidine derivative, utilizes its benzyl-piperidine moiety to anchor into the CAS (interacting with Trp84 and Phe330), while its indanone group interacts with the PAS (Trp279)[1]. Novel 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized to exploit this dual-binding mechanism. The introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhances affinity, yielding IC50 values as low as 0.56 nM[2].

Fig 1: Dual-site binding mechanism of piperidine derivatives in Acetylcholinesterase.

Oncology: Targeted Anticancer Pathways

Piperidine derivatives exhibit potent cytotoxicity against various cancer cell lines by modulating critical survival and inflammatory pathways.

Mechanistic Causality: Compounds such as derivative 17a have demonstrated significant anti-proliferative effects against prostate cancer (PC3) and breast cancer (MCF-7) cells[3]. The underlying mechanism frequently involves the inhibition of the PI3K/Akt signaling axis. By preventing the phosphorylation of Akt, these derivatives downregulate survival signals, thereby inducing caspase-mediated apoptosis[3]. Additionally, piperidinone derivatives (e.g., EF24 analogs) act as IκB kinase (IKKb) inhibitors, suppressing NF-κB transcription and reducing chronic inflammation in carcinomas[1].

Fig 2: Modulation of the PI3K/Akt survival pathway by anticancer piperidine derivatives.

Antimicrobial and Antioxidant Efficacy

Beyond chronic diseases, piperidines serve as robust antimicrobial and antioxidant agents, addressing the critical need for novel antibiotics.

Mechanistic Causality: Oxidative stress is neutralized by piperidine derivatives through direct hydrogen atom transfer. Specific derivatives have demonstrated up to 78% DPPH radical scavenging capacity at 1000 µg/mL[4]. Antimicrobially, compounds like derivative 6 exhibit strong inhibitory activity against S. aureus and E. coli with Minimum Inhibitory Concentrations (MIC) of 1.5 mg/mL[4]. This is attributed to the lipophilic nature of the substituted piperidine ring, which facilitates penetration through the bacterial lipid bilayer, subsequently disrupting cell wall synthesis or inhibiting DNA gyrase.

Quantitative Data Summary

To facilitate rapid comparison, the biological activities of key piperidine derivatives discussed in the literature are summarized below:

| Compound / Derivative | Target / Cell Line | Assay Type | IC50 / GI50 / MIC | Reference |

| Compound 21 | AChE | Enzyme Inhibition | 0.56 nM | [2] |

| Indolylpiperidine 13 | AChE / BuChE | Enzyme Inhibition | High dual affinity | [1] |

| Compound 17a | PC3 (Prostate Cancer) | Cytotoxicity (MTT) | 0.81 µM | [3] |

| DTPEP | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 0.80 ± 0.04 µM | [3] |

| Compound 6 | S. aureus / E. coli | MIC (Agar Dilution) | 1.5 mg/mL | [4] |

| Compound 8 | DPPH Radical | Antioxidant Scavenging | 78% at 1000 µg/mL | [4] |

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be employed. Each protocol is designed with internal controls to verify assay integrity.

Fig 3: Standardized experimental workflow for the biological evaluation of novel piperidines.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Causality: Thiocholine, produced by AChE-mediated hydrolysis of acetylthiocholine, reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion, allowing spectrophotometric quantification of enzyme activity.

-

Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the piperidine derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

-

Pre-incubation: In a 96-well plate, mix 140 µL buffer, 20 µL AChE enzyme (0.22 U/mL), and 20 µL of the test compound. Crucial Step: Incubate at 25°C for 15 minutes. Why? This allows the piperidine derivative to reach steady-state binding with the CAS/PAS before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM acetylthiocholine iodide.

-

Kinetic Read & Self-Validation: Measure absorbance at 412 nm every minute for 10 minutes.

-

Validation System: Include Donepezil as a positive control, a vehicle control (1% DMSO) for maximum velocity (Vmax), and a blank (no enzyme) to account for spontaneous substrate hydrolysis.

-

Protocol B: MTT Cell Viability Assay for Anticancer Screening

Causality: Viable cancer cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead cells cannot execute this reduction.

-

Cell Seeding: Seed PC3 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 to allow adherence.

-

Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µM). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Solubilization & Read: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

-

Validation System: Untreated cells serve as the 100% viability baseline. A known cytotoxic agent (e.g., Doxorubicin) must be used as a positive control.

-

Protocol C: DPPH Radical Scavenging Assay

Causality: The stable DPPH radical (purple) is reduced by the hydrogen-donating ability of the piperidine derivative, converting it to 1,1-diphenyl-2-picrylhydrazine (yellow).

-

Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol.

-

Reaction: Mix 1 mL of the piperidine compound (at various concentrations, e.g., 10-1000 µg/mL) with 2 mL of the DPPH solution.

-

Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Validation System: Use Rutin or Ascorbic Acid as a positive control. The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] × 100.

-

References

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Source: encyclopedia.

- Source: benchchem.

- Source: semanticscholar.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the In-Silico Elucidation of (2S)-2-(4-methylphenyl)piperidine-Protein Interactions

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] While the scaffold is common, each new derivative presents a unique challenge in elucidating its specific biological targets and mechanism of action. This guide focuses on a representative novel compound, (2S)-2-(4-methylphenyl)piperidine, to provide a comprehensive, field-proven workflow for predicting and characterizing its protein interactions using in-silico modeling. We move beyond a simple recitation of steps, instead focusing on the causality behind experimental choices, establishing a self-validating system of protocols. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the characterization of novel chemical entities, transforming a molecular structure into a testable biological hypothesis.

Section 1: The Foundational In-Silico Workflow: A Logic-Driven Approach

The journey from a novel small molecule to a validated biological interaction is a multi-step process. A robust computational workflow does not merely generate data; it builds a cascade of evidence. Each subsequent step serves to validate or refine the hypothesis generated by the previous one. The logical flow described herein ensures that computational resources are spent efficiently and that the final output is a high-confidence model of the molecular interaction.

Figure 1: The In-Silico Interaction Modeling Workflow.

Section 2: Ligand Preparation: The Digital Twin of the Molecule

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of our simulation is entirely dependent on the accuracy of our starting ligand structure. This protocol ensures a physically realistic, low-energy 3D conformation.

Experimental Protocol 2.1: 3D Structure Generation and Energy Minimization

-

2D Structure Creation: Draw the structure of (2S)-2-(4-methylphenyl)piperidine using a chemical drawing tool like ChemDraw or MarvinSketch. Critically, ensure the stereochemistry at the C2 position is correctly defined as '(S)'.

-

Conversion to 3D: Use the software's built-in functionality to convert the 2D drawing into a 3D structure.

-

Protonation State Assignment: The piperidine nitrogen has a pKa of approximately 11.2.[2] At a physiological pH of ~7.4, this amine will be protonated. Use a tool like Open Babel or Maestro's Epik to assign the correct protonation state, resulting in a positively charged piperidinium species. This step is non-negotiable, as the charge is critical for forming electrostatic interactions.

-

Energy Minimization: The initial 3D conversion may result in strained bond lengths or angles. A geometry optimization or energy minimization step is required.

-

Rationale: This process refines the 3D coordinates to find a low-energy conformation, which is more representative of the molecule's state in solution.

-

Method: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) and a suitable algorithm (e.g., steepest descent followed by conjugate gradient) to minimize the structure until a convergence criterion is met.

-

-

Final Output: Save the final, minimized 3D structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Section 3: Target Identification: From a Sea of Proteins to a Testable Hypothesis

For a novel compound, the target is often unknown. A purely speculative approach is inefficient. We must use the ligand's structural information to generate a data-driven hypothesis. The 2-arylpiperidine scaffold is known to interact with a variety of receptors and enzymes.[3][4]

Strategy 3.1: Literature-Based Scaffold Analysis

A survey of scientific literature reveals that piperidine derivatives have been successfully designed and synthesized to target a wide range of proteins, including:

-

G-Protein Coupled Receptors (GPCRs): Notably the mu-opioid receptor (MOR), where the piperidine ring is a crucial pharmacophoric element for analgesic activity.[5]

-

Kinases: Derivatives have been investigated as inhibitors for Protein Kinase B (Akt), EGFR, VEGFR-2, and Abl-1.[6][7][8]

-

CNS Receptors: The scaffold is present in ligands targeting the Sigma 1 Receptor (S1R) and serotonin receptors like 5-HT2A.[9][10]

-

Enzymes: Farnesyltransferase and Dihydrofolate Reductase (DHFR) have also been targeted by piperidine-containing compounds.[7][11]

Decision for this Guide: Based on the strong precedent for piperidine derivatives as analgesics and the availability of high-quality crystal structures, we will proceed with the mu-Opioid Receptor (MOR) as our primary hypothetical target. Specifically, we will use the high-resolution crystal structure of the murine MOR in complex with an antagonist, PDB ID: 4DKL.[5]

Section 4: Molecular Docking: Predicting the Binding Handshake

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction (the "score"). It is a computationally inexpensive method for rapidly screening and prioritizing compounds or, in our case, for generating an initial binding hypothesis.

Experimental Protocol 4.1: Receptor and Ligand Preparation for Docking

-

Receptor Acquisition: Download the crystal structure of the mu-opioid receptor from the Protein Data Bank (PDB ID: 4DKL).

-

Receptor Cleaning: The raw PDB file contains non-essential information. Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to simulate the binding of our novel ligand to a clean, unoccupied active site.

-

Protonation and Repair: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. Ensure correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at physiological pH. Correct any missing side chains or loops if necessary, using tools like Maestro's Protein Preparation Wizard or PDB2PQR.

-

Ligand Preparation: Convert the energy-minimized structure of (2S)-2-(4-methylphenyl)piperidine from Protocol 2.1 into the .pdbqt format required by AutoDock Vina, which includes adding Gasteiger charges and defining rotatable bonds.[7]

Experimental Protocol 4.2: Docking Simulation with AutoDock Vina

-

Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site of the receptor.

-

Expertise: The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known binding pocket. A box size of approximately 25x25x25 Å is typically sufficient to cover the active site and allow for ligand flexibility.

-

-

Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.

-

Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

-

Trustworthiness (Self-Validation): Before docking our novel ligand, a critical validation step is to re-dock the original co-crystallized ligand (in this case, β-FNA) into the receptor. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are capable of identifying the correct binding mode.

Data Presentation: Interpreting Docking Results

The primary outputs are the binding affinity scores and the predicted 3D poses. Vina will output multiple poses, ranked by their score.

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -9.2 | Asp147, Tyr148, His319 |

| 2 | -8.9 | Asp147, Met151, Trp293 |

| 3 | -8.5 | Tyr326, Ile296, Val300 |

Table 1: Hypothetical docking results for (2S)-2-(4-methylphenyl)piperidine with the mu-Opioid Receptor.

A lower binding affinity score indicates a more favorable predicted interaction. The top-ranked pose (-9.2 kcal/mol) should be visually inspected to analyze the specific molecular interactions driving the binding.

Figure 2: Key molecular interactions predicted by docking.

Section 5: Molecular Dynamics: From a Static Snapshot to a Dynamic Movie

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment (water, ions, at 37°C). A ligand that is stable in its docked pose throughout an MD simulation is a much higher-confidence hit.

Experimental Protocol 5.1: MD Simulation Setup

-

System Building: Take the top-ranked docked complex from Section 4 as the starting structure.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the solvent, which is crucial for realistic simulation.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

Minimization & Equilibration:

-

Rationale: Before the production simulation, the system must be gradually relaxed. This involves an initial energy minimization of the solvent and ions, followed by a gentle heating of the system from 0 K to 310 K (37°C) and pressure equilibration. This multi-stage process prevents unrealistic starting velocities and pressures that could destabilize the complex.

-

-

Production Run: Once equilibrated, run the production MD simulation for a duration sufficient to observe stable behavior, typically between 100-200 nanoseconds for binding pose stability analysis.

Figure 3: The workflow for a Molecular Dynamics simulation.

Analysis of MD Trajectories

The primary goal is to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand's heavy atoms relative to its starting position. A stable, flat RMSD plot below ~3 Å indicates the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): This plot shows the flexibility of individual protein residues. High fluctuations in the active site might indicate instability induced by the ligand.

-

Interaction Analysis: Monitor the key interactions (e.g., the hydrogen bond to Asp147) identified in docking. A persistent interaction throughout the simulation provides strong evidence for its importance in binding.

Section 6: Conclusion and Synthesis

This guide has outlined a rigorous, multi-stage computational workflow to investigate the interactions of a novel compound, (2S)-2-(4-methylphenyl)piperidine. By starting with robust ligand preparation, generating a data-driven target hypothesis, and using a validated docking protocol, we produced an initial binding model. This static model was then subjected to the dynamic rigors of molecular dynamics simulation to confirm its stability.

The convergence of these methods—a favorable docking score, a stable RMSD in the MD simulation, and the persistence of key hydrogen bonding and hydrophobic interactions—builds a compelling, evidence-based case that (2S)-2-(4-methylphenyl)piperidine is a plausible ligand for the mu-opioid receptor. This in-silico evidence provides a strong rationale for prioritizing this compound for synthesis and subsequent in-vitro biological validation, demonstrating the power of computational modeling to guide and accelerate modern drug discovery.

References

-

In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Journal of the International AIDS Society. [Link]

-

In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Library of Medicine. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. PubMed. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Library of Medicine. [Link]

-

Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Library of Medicine. [Link]

-

Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Methylphenidate. Wikipedia. [Link]

-

Piperidine. Wikipedia. [Link]

-

Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]

-

Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. PubMed. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Library of Medicine. [Link]

- Piperidine compounds.

-

Targeted Protein Degraders. NJ Bio, Inc.. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-2-(4-methylphenyl)piperidine potential pharmacological targets

An In-Depth Technical Guide to the Potential Pharmacological Targets of (2S)-2-(4-methylphenyl)piperidine

Abstract

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Within this class, 2-arylpiperidines are of particular interest due to their prevalence in centrally active compounds. This guide provides a comprehensive exploration of the potential pharmacological targets for a specific, yet representative molecule: (2S)-2-(4-methylphenyl)piperidine. Leveraging principles of structural analogy, computational prediction, and established bioassay methodologies, we delineate a strategic, multi-tiered framework for the systematic identification and validation of its biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and actionable experimental protocols to guide early-stage discovery efforts.

Structural Rationale and Primary Target Hypotheses

The structure of (2S)-2-(4-methylphenyl)piperidine, featuring a chiral center at the 2-position of the piperidine ring and a p-tolyl substituent, bears a strong resemblance to several well-established pharmacophores. This structural analogy forms the logical basis for our primary target hypotheses.

-

Monoamine Transporters (MATs): The 2-substituted piperidine motif is a classic feature of ligands targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3][4][5] Compounds like methylphenidate contain a similar core structure and are potent DAT/NET inhibitors. The specific stereochemistry and the nature of the aryl substituent are critical determinants of potency and selectivity across these three highly homologous transporters.[3][4][6] Therefore, DAT, NET, and SERT represent high-probability targets.

-

Sigma Receptors (σ1 and σ2): Sigma receptors are promiscuous binding sites for a wide variety of chemical structures, with piperidine-containing ligands being particularly common.[7][8][9] These receptors are implicated in a range of neurological functions and diseases, making them attractive targets.[8][10] The lipophilic nature of the p-tolyl group combined with the basic nitrogen of the piperidine ring fits the general pharmacophoric model for sigma receptor ligands.[9][11]

-

NMDA Receptors: Certain 2-substituted piperidine derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[12][13][14][15] Specifically, compounds with a carboxylic acid moiety at the 2-position show potent antagonist activity.[14][15] While (2S)-2-(4-methylphenyl)piperidine lacks this acidic group, the core scaffold's potential to interact with NMDA receptor subtypes, possibly at allosteric sites, warrants investigation.

-

Dopamine D2-like Receptors: The 4-benzylpiperidine and related structures are known to interact with dopamine D2-like receptors (D2, D3, D4).[16] Although the substitution pattern is different in our compound of interest (2-aryl vs. 4-arylalkyl), the fundamental components—a piperidine ring and an aromatic moiety—suggest a potential for interaction that should be empirically tested.

A Systematic Approach to Target Identification and Validation

A robust target validation campaign integrates computational prediction with a tiered experimental approach, moving from broad screening to specific functional characterization. This ensures a logical, evidence-based progression and efficient allocation of resources.

Caption: A multi-phase workflow for drug target identification.

Phase 1: In Silico Target Prediction

Before embarking on wet-lab experiments, computational tools can provide a valuable, cost-effective screening to broaden and prioritize our target hypotheses.[17][18] Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a query molecule's structure and predict a spectrum of likely biological targets based on similarity to known active compounds.[18]

Hypothetical In Silico Prediction Results:

| Target Class | Specific Predicted Targets | Confidence Score/Probability | Rationale |

| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | High | Strong structural analogy to known monoamine reuptake inhibitors.[1][3][4] |

| Receptors | Sigma-1 (σ1), Sigma-2 (σ2), Dopamine D2/D3, NMDA | Moderate to High | Common piperidine pharmacophore for sigma and dopamine receptors.[7][11][16] Potential for NMDA interaction.[12] |

| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Low to Moderate | Some piperidine derivatives show inhibitory activity against these enzymes.[19][20] |

Phase 2: Experimental Protocols for In Vitro Validation

This phase aims to empirically confirm the computationally predicted targets and quantify the compound's interaction. We employ a two-tiered approach: initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter.[21][22] The principle involves competition between the unlabeled test compound and a known high-affinity radioligand for the target site.

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Monoamine Transporter Binding Panel

-

Target Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or use rat striatal (for DAT) and cortical (for NET/SERT) tissue homogenates.

-

Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligands:

-

Procedure: a. In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and serial dilutions of (2S)-2-(4-methylphenyl)piperidine (e.g., from 1 nM to 100 µM). b. Add the membrane/homogenate preparation to initiate the binding reaction. c. Incubate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. f. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Summary of Binding Assay Conditions:

| Target | Radioligand | Non-Specific Blocker | Tissue/Cell Source |

| DAT | [³H]WIN 35,428 | 10 µM Cocaine | hDAT-HEK293 Cells / Rat Striatum |

| NET | [³H]Nisoxetine | 10 µM Desipramine | hNET-HEK293 Cells / Rat Cortex |

| SERT | [³H]Paroxetine | 10 µM Fluoxetine | hSERT-HEK293 Cells / Rat Cortex |

| σ1 Receptor | -Pentazocine | 10 µM Haloperidol | Rat Brain Homogenate |

| σ2 Receptor | [³H]DTG ¹ | 10 µM Haloperidol | Rat Liver Homogenate |

| NMDA Receptor | [³H]MK-801 | 10 µM MK-801 | Rat Cortical Membranes |

¹ [³H]DTG (ditolylguanidine) binds to both σ1 and σ2 sites; σ2 binding is measured in the presence of a selective σ1 ligand to mask the σ1 component.

Tier 2: Cell-Based Functional Assays

A high binding affinity does not reveal the functional consequence of the interaction. Functional assays are critical to determine if the compound acts as an inhibitor (for transporters), or an agonist/antagonist (for receptors).[25][26][27]

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the functional capacity of the compound to block the uptake of neurotransmitters into cells.[22]

-

Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

-

Substrates:

-

DAT: [³H]Dopamine

-

NET: [³H]Norepinephrine

-

SERT: [³H]Serotonin (5-HT)

-

-

Procedure: a. Wash the cell monolayers with Krebs-HEPES buffer. b. Pre-incubate the cells with serial dilutions of (2S)-2-(4-methylphenyl)piperidine for 15-30 minutes at 37°C. c. Add the radiolabeled substrate (e.g., [³H]Dopamine) to initiate uptake. d. Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation must be short enough to ensure measurement of the initial rate of transport. e. Terminate uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer. f. Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. g. Quantify intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for uptake inhibition. This value represents the functional potency of the compound.

Protocol 3: GPCR Functional Assay (cAMP Measurement)

If binding to a G-protein coupled receptor (GPCR) like a dopamine receptor is confirmed, a second messenger assay can determine agonism or antagonism.[28][29] This protocol describes a cAMP assay for a Gi/o-coupled receptor (e.g., D2 dopamine receptor).

Caption: Workflow for a cAMP functional assay for a Gi-coupled GPCR.

-

Cell Culture: Use CHO or HEK293 cells stably expressing the target GPCR (e.g., human D2 receptor).

-

Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. For Antagonist Mode: Pre-incubate cells with serial dilutions of (2S)-2-(4-methylphenyl)piperidine. Then, add a known agonist (e.g., quinpirole for D2R) at its EC80 concentration. c. For Agonist Mode: Add serial dilutions of (2S)-2-(4-methylphenyl)piperidine alone. d. Add forskolin to all wells to stimulate adenylyl cyclase and produce a robust cAMP signal. The activation of a Gi-coupled receptor will inhibit this signal. e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

In agonist mode, a dose-dependent decrease in the forskolin-stimulated cAMP signal indicates agonism. Calculate the EC50.

-

In antagonist mode, a dose-dependent reversal of the known agonist's inhibitory effect indicates antagonism. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

-

Phase 3: In Vivo Pharmacological Profiling

Once a primary target and functional activity are confirmed in vitro, the next logical step is to assess the compound's effects in a living system. This phase provides crucial information on pharmacokinetics, target engagement in the brain, and overall behavioral effects.

Potential In Vivo Models:

-

If MAT Inhibition is Confirmed:

-

Locomotor Activity: Assess psychostimulant effects in rodents. Potent DAT/NET inhibitors typically increase locomotor activity.[30]

-

Microdialysis: Directly measure extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., striatum, prefrontal cortex) following compound administration.[31]

-

Models of Depression: If SERT/NET activity is prominent, evaluate antidepressant-like effects in models such as the forced swim test or tail suspension test.[3][5]

-

-

If NMDA Antagonism is Confirmed:

-

Prepulse Inhibition (PPI) of Startle: Assess sensorimotor gating, a process disrupted in psychosis and affected by NMDA antagonists.

-

Models of Nociception: Evaluate analgesic properties in thermal or mechanical pain models.

-

-

If Sigma Receptor Activity is Confirmed:

-

Models of Neuropathic Pain: Sigma-1 receptor antagonists have shown efficacy in reducing pain behaviors.[8]

-

Cognitive Assays: Evaluate effects on learning and memory in tests like the novel object recognition or Morris water maze.

-

Conclusion